Cas no 1443349-66-3 (4-chloro-1-pentoxy-2-prop-2-enylbenzene)
4-chloro-1-pentoxy-2-prop-2-enylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-pentoxy-2-prop-2-enylbenzene
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- MDL: MFCD22372879
- Inchi: 1S/C9HClO5/c10-4-7-3-5(12)2(1-11)14-9(6(3)13)8(4)15-7/h9H
- InChI Key: QFXXNBQPTRQRCA-UHFFFAOYSA-N
- SMILES: C1(=O)C2OC(=C=O)C(=O)C1=C1OC2=C1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
4-chloro-1-pentoxy-2-prop-2-enylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427559-1 g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 1 g |
€610.80 | 2023-07-18 | ||
| abcr | AB427559-5 g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB427559-1g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene; . |
1443349-66-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB427559-5g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 394532-1g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
| Fluorochem | 394532-5g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
| Fluorochem | 394532-25g |
3-(3-Chloro-6-n-pentoxyphenyl)-1-propene |
1443349-66-3 | 97.0% | 25g |
£2976.00 | 2023-04-30 |
4-chloro-1-pentoxy-2-prop-2-enylbenzene Suppliers
4-chloro-1-pentoxy-2-prop-2-enylbenzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-chloro-1-pentoxy-2-prop-2-enylbenzene
Comprehensive Overview of 4-chloro-1-pentoxy-2-prop-2-enylbenzene (CAS No. 1443349-66-3): Properties, Applications, and Industry Insights
4-chloro-1-pentoxy-2-prop-2-enylbenzene (CAS No. 1443349-66-3) is an organochlorine compound with a unique molecular structure combining a benzene ring, a chloro substituent, and an allyl group. This compound has garnered attention in recent years due to its versatile applications in organic synthesis, material science, and specialty chemicals. The presence of both chloro and allyl functional groups makes it a valuable intermediate for cross-coupling reactions, polymerization processes, and the development of advanced materials.
In the context of current industry trends, researchers are increasingly exploring sustainable chemical synthesis methods for compounds like 4-chloro-1-pentoxy-2-prop-2-enylbenzene. With growing interest in green chemistry and atom economy, this compound's potential for catalytic transformations aligns well with modern environmental priorities. Its pentoxy chain offers interesting solubility properties, making it suitable for formulations requiring controlled hydrophobicity—a feature frequently searched by professionals in coating technologies and polymer engineering.
The structural characteristics of CAS 1443349-66-3 enable diverse reactivity patterns. The allyl group participates in click chemistry reactions, while the chloro substituent serves as an excellent leaving group for nucleophilic substitutions. These properties answer common search queries regarding multifunctional building blocks in medicinal chemistry and high-value intermediates for agrochemical development. Recent patent literature indicates its utility in creating liquid crystal materials, addressing the display industry's demand for novel mesogens.
From a spectroscopic perspective, 4-chloro-1-pentoxy-2-prop-2-enylbenzene exhibits distinctive NMR signals that facilitate quality control—a crucial aspect for manufacturers searching for analytical validation methods. The compound's stability under various conditions makes it suitable for long-term storage, a practical consideration frequently raised in chemical procurement discussions. Its compatibility with microwave-assisted synthesis techniques also positions it favorably within the context of process intensification strategies.
Emerging applications in electronic materials have brought renewed attention to this compound. The conjugated system formed by the benzene ring and prop-2-enyl group shows potential for organic semiconductor development—a hot topic in materials science forums. Furthermore, its role in creating self-assembled monolayers addresses frequent search queries about surface modification techniques for sensors and biomedical devices.
Safety considerations for handling CAS 1443349-66-3 follow standard organic chemical protocols, with particular attention to the allylic position's reactivity. This aligns with industry professionals' searches for handling guidelines and stability data of functionalized aromatic compounds. The compound's logP value and other physicochemical parameters make it relevant to discussions about QSAR modeling and molecular property prediction—subjects trending in computational chemistry circles.
Supply chain dynamics for 4-chloro-1-pentoxy-2-prop-2-enylbenzene reflect broader chemical industry patterns, with increasing interest in regional sourcing and alternative synthetic routes. These aspects respond to procurement specialists' frequent searches about supply reliability and cost optimization strategies. The compound's synthesis from commodity chemicals positions it favorably in terms of raw material availability, a crucial factor in current supply chain resilience discussions.
Future research directions for 1443349-66-3 may explore its potential in bioconjugation chemistry and catalytic systems, addressing common queries about expanding applications of chloroarenes. The compound's balanced lipophilicity makes it interesting for formulation science applications, particularly in developing controlled-release systems—a growing niche in specialty chemicals. These prospects align well with market analysts' searches for emerging chemical intermediates with growth potential.
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